![molecular formula C9H10BN3O2 B2429649 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid CAS No. 1333344-76-5](/img/structure/B2429649.png)
4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid
Overview
Description
4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid is an organoboron compound that features a phenyl ring substituted with a triazole moiety and a boronic acid group.
Mechanism of Action
Target of Action
The primary targets of 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing breast cancer cells and HCT-116 representing colon cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process of programmed cell death that occurs in multicellular organisms . This interaction results in the death of cancer cells, thereby inhibiting the growth of the cancer .
Biochemical Pathways
The induction of apoptosis suggests that it likely affects pathways related to cell survival and death . The downstream effects of this would be the reduction of cancer cell populations and potentially the shrinkage of tumors .
Pharmacokinetics
Its potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the population of cancer cells, which could potentially result in the reduction of tumor size .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid has shown potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116 This suggests that it interacts with specific enzymes, proteins, and other biomolecules within these cells
Cellular Effects
The effects of this compound on cells are primarily observed in its ability to inhibit cell proliferation. For instance, it has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: The boronic acid group can be substituted in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or toluene.
Major Products:
Phenols: From oxidation reactions.
Reduced triazole derivatives: From reduction reactions.
Coupled products: From substitution reactions, particularly in Suzuki–Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry
Antibiotic Resistance Inhibition
One significant application of 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic acid lies in its potential as a β-lactamase inhibitor. Research indicates that α-triazolylboronic acids can restore the efficacy of β-lactam antibiotics against resistant strains of Klebsiella pneumoniae by inhibiting the KPC-2 enzyme, which is responsible for carbapenem resistance. For instance, compounds with triazole moieties have been shown to possess nanomolar inhibition constants () and effectively restore cefepime susceptibility in resistant strains .
Therapeutic Targeting of Metabolic Diseases
The compound has also been explored for its role as an agonist of TGR5 (G protein-coupled bile acid receptor 1), which is implicated in metabolic conditions such as Type 2 diabetes and obesity. The ability to modulate TGR5 activity suggests that this compound could be beneficial in developing treatments for metabolic syndromes and associated disorders .
Chemical Biology
Sensing Applications
In chemical biology, boronic acids are utilized as recognition elements for the design of sensors. This compound can be employed in the development of sensors for carbohydrates and other biomolecules due to its ability to form reversible covalent bonds with diols. This property makes it suitable for applications in glucose sensing and other biosensor technologies .
Drug Delivery Systems
The compound's unique chemical structure allows it to be integrated into feedback-controlled drug delivery systems. For instance, its ability to respond to physiological changes (such as glucose levels) can be harnessed for targeted drug delivery in diabetes management .
Synthetic Applications
Click Chemistry
The synthesis of this compound can be achieved through click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach not only facilitates efficient synthesis but also allows for the functionalization of the boronic acid moiety with various substituents to enhance its biological activity .
Data Tables
Case Studies
Case Study 1: Restoration of Cefepime Activity
In a study examining the efficacy of α-triazolylboronic acids against Klebsiella pneumoniae, it was found that specific derivatives could restore cefepime's activity against KPC-producing strains with values as low as 30 nM. This highlights the potential for these compounds in clinical settings where antibiotic resistance is prevalent .
Case Study 2: TGR5 Agonism
Research focusing on the pharmacological effects of TGR5 agonists has shown that compounds similar to this compound can improve metabolic profiles in animal models of Type 2 diabetes. These findings suggest a promising avenue for developing new treatments targeting metabolic diseases .
Comparison with Similar Compounds
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Similar structure but with an amine group instead of a boronic acid group.
1,2,4-Triazole derivatives: A broad class of compounds with various substitutions on the triazole ring.
Uniqueness: 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid is unique due to the combination of the boronic acid and triazole functionalities, which provide a versatile platform for chemical modifications and applications in diverse fields .
Biological Activity
4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic acid is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a phenylboronic acid moiety linked to a triazole ring, which is known for its ability to form stable complexes with biomolecules. This structural characteristic enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Target of Action
The primary targets of this compound are cancer cells, specifically the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
Mode of Action
The compound exhibits its biological effects primarily through the inhibition of cell proliferation and induction of apoptosis. Studies indicate that it interferes with critical signaling pathways involved in cell survival and death.
Biochemical Pathways
The induction of apoptosis suggests that the compound likely affects pathways such as:
- PI3K/Akt pathway : Involved in cell survival.
- MAPK/ERK pathway : Associated with growth factor signaling and proliferation.
Research Findings
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. Below is a summary table highlighting key findings from different studies:
Case Studies
Case Study 1: MCF-7 Cell Line
In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant cell death. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming the compound's role in inducing programmed cell death.
Case Study 2: HCT-116 Cell Line
Research involving HCT-116 cells demonstrated that the compound effectively inhibited cell growth by inducing G2/M phase arrest. This was attributed to its ability to interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its small molecular size and ability to interact with biological membranes. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Applications in Drug Development
Given its promising biological activity, this compound is being explored for:
- Anticancer therapies : As a potential lead compound for developing new anticancer agents.
- Bioconjugates : Its boronic acid functionality allows for conjugation with various biomolecules for targeted drug delivery systems.
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7,14-15H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYSBAQKJZLSRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2C=NC=N2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333344-76-5 | |
Record name | {4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.